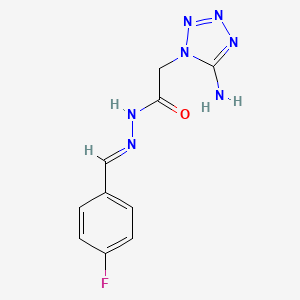

![molecular formula C20H25N3O3S B5549943 N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of related compounds, such as N-substituted imidazolylbenzamides or benzene-sulfonamides, has been described, with some exhibiting significant potency in electrophysiological assays (Morgan et al., 1990).

- Another study discussed the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents (Redda et al., 2011).

Molecular Structure Analysis

- The molecular structure of similar compounds, such as 4-Amino-N-(4-sulfamoylphenyl)benzamide, has been investigated, revealing the structural relationships with metalloenzyme inhibitors (Ulus et al., 2013).

Chemical Reactions and Properties

- Compounds like N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide have been studied, indicating selective inhibition and balanced ADME profiles, which contribute to understanding the chemical properties of related molecules (Cioffi et al., 2016).

Physical Properties Analysis

- The physical properties of related compounds, such as sulfonamide derivatives, can be inferred from studies like the one on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, which included characterization through various spectroscopic methods (Sarojini et al., 2012).

Chemical Properties Analysis

- Research on N-(cyano(naphthalen-1-yl)methyl)benzamides, which shares structural similarities, provides insights into the chemical properties, particularly in relation to colorimetric sensing of anions (Younes et al., 2020).

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

N-substituted imidazolylbenzamides, related to the class of compounds that include N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide, have been investigated for their electrophysiological activity, particularly as class III agents in cardiac applications. These compounds have shown potency in in vitro assays, comparable to other potent selective class III agents (Morgan et al., 1990).

Chemical Synthesis and Applications

The synthesis and application of related benzamides and sulfonamides in chemical processes have been a subject of research. For instance, the synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides demonstrates efficient coupling and methylation steps, which are integral in various chemical and pharmaceutical applications (Vedejs & Kongkittingam, 2000).

Inhibition of Metalloenzymes

Compounds similar to N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide have been investigated for their inhibitory activity against metalloenzymes such as carbonic anhydrase. Studies have shown that these compounds can effectively inhibit cytosolic isoforms of carbonic anhydrase, which is crucial in various biological processes (Ulus et al., 2013).

Antiulcer Agents

Research on imidazo[1,2-a]pyridines substituted at the 3-position, which are structurally related to the chemical , has been conducted to explore their potential as antiulcer agents. These compounds have shown significant cytoprotective properties, making them potential candidates for treating ulcer-related conditions (Starrett et al., 1989).

Prodrug Forms

Studies have been conducted on the potential of N-methylsulfonamides, a class including N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide, as prodrug forms. These investigations focus on the synthesis and evaluation of various N-acyl derivatives, exploring their stability and hydrolysis kinetics, which are critical in drug development (Larsen et al., 1988).

Eigenschaften

IUPAC Name |

N-cyclopentyl-3-[1-(6-methylpyridin-3-yl)ethylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-14-10-11-17(13-21-14)15(2)23-27(25,26)19-9-5-6-16(12-19)20(24)22-18-7-3-4-8-18/h5-6,9-13,15,18,23H,3-4,7-8H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNRDRXVKIHIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)